N-cycloheptyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-cycloheptyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a cycloheptyl group, a methoxy group, and a dihydropyridazine core. It has been studied for its potential therapeutic properties, particularly as an inhibitor of specific enzymes involved in inflammatory processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dihydropyridazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cycloheptyl group: This can be achieved through alkylation reactions using cycloheptyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cycloheptyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid, while reduction may produce N-cycloheptyl-4-methoxy-6-hydroxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It primarily acts as an inhibitor of the enzyme c-Jun N-terminal kinase 2 (JNK2). By inhibiting JNK2, it disrupts the JNK2-NF-κB/MAPK signaling pathway, which is involved in inflammatory responses. This inhibition leads to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 .
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-4-methoxy-6-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
- N-cycloheptyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid
- N-cycloheptyl-4-methoxy-6-hydroxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Uniqueness
N-cycloheptyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is unique due to its specific structure, which allows it to effectively inhibit JNK2. This specificity makes it a valuable compound for research and potential therapeutic applications, particularly in the treatment of inflammatory diseases .
Properties
Molecular Formula |
C19H23N3O3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-cycloheptyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C19H23N3O3/c1-25-16-13-17(23)22(15-11-7-4-8-12-15)21-18(16)19(24)20-14-9-5-2-3-6-10-14/h4,7-8,11-14H,2-3,5-6,9-10H2,1H3,(H,20,24) |
InChI Key |
SVMAKLLTVAKAFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2CCCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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